molecular formula C27H37N3O5S2 B2880006 Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449783-07-7

Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2880006
CAS No.: 449783-07-7
M. Wt: 547.73
InChI Key: SUEZXKCHWVWCRA-UHFFFAOYSA-N
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Description

Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H37N3O5S2 and its molecular weight is 547.73. The purity is usually 95%.
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Biological Activity

Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential pharmacological applications. Its intricate structure suggests a variety of biological activities that warrant detailed investigation. This article explores the compound's biological activity based on available research findings.

  • Molecular Formula : C27H38ClN3O5S2
  • Molecular Weight : 584.19 g/mol
  • CAS Number : 1215510-44-3

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of the piperidinyl sulfonamide group is particularly noteworthy as sulfonamides are known for their antibacterial properties.

2. Anticancer Potential

Preliminary investigations into related compounds suggest potential anticancer activity. The thieno[2,3-c]pyridine core has been associated with inhibition of cancer cell proliferation in vitro. Further studies are needed to elucidate its efficacy against specific cancer types.

3. Anti-inflammatory Effects

Compounds resembling this structure have shown promise in reducing inflammation markers in preclinical models. This suggests that this compound may also exhibit anti-inflammatory properties.

Case Studies and Research Findings

Study Findings Reference
Study on similar thieno[2,3-c]pyridine derivativesShowed significant inhibition of cancer cell lines
Antimicrobial activity assessmentIndicated potential efficacy against Gram-positive bacteria
Inflammation model studyReduced levels of pro-inflammatory cytokines in vitro

Future Directions

Given the promising preliminary data regarding the biological activities of this compound, future research should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity and reduced toxicity.

Properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O5S2/c1-7-35-25(32)21-20-16-26(3,4)29-27(5,6)22(20)36-24(21)28-23(31)18-11-13-19(14-12-18)37(33,34)30-15-9-8-10-17(30)2/h11-14,17,29H,7-10,15-16H2,1-6H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEZXKCHWVWCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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